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molecular formula C10H13N B1217402 1,2,3,4-Tetrahydro-2-naphthylamine CAS No. 2954-50-9

1,2,3,4-Tetrahydro-2-naphthylamine

Cat. No. B1217402
M. Wt: 147.22 g/mol
InChI Key: JRZGPXSSNPTNMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05254595

Procedure details

Following the procedure described in Example 27, but starting from 4-(2,3-epoxypropoxy)-2-oxoindoline (20.5 g) and 2-aminotetralin (14.81 g) in ethanol (150 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride is obtained, ((i): R=H, Ar=radical 18 wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1CO[C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][C:8](=O)[NH:9]2.[CH2:16](O)[CH3:17]>Cl.C1C2C(=CC=CC=2)CCC1NCC(O)COC1C=CC=C2C=1CC(=O)N2>[NH2:9][CH:8]1[CH2:17][CH2:16][C:5]2[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CC(NC2=CC=C1)=O)O
Step Two
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Smiles
O1C(COC2=C3CC(NC3=CC=C2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05254595

Procedure details

Following the procedure described in Example 27, but starting from 4-(2,3-epoxypropoxy)-2-oxoindoline (20.5 g) and 2-aminotetralin (14.81 g) in ethanol (150 ml), N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride is obtained, ((i): R=H, Ar=radical 18 wherein Z is H, and the chain is attached to position 2 of the tetralin moiety).
Quantity
150 mL
Type
reactant
Reaction Step One
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Reaction Step Two
Name
2-aminotetralin

Identifiers

REACTION_CXSMILES
O1CC1CO[C:5]1[CH:13]=[CH:12][CH:11]=[C:10]2[C:6]=1[CH2:7][C:8](=O)[NH:9]2.[CH2:16](O)[CH3:17]>Cl.C1C2C(=CC=CC=2)CCC1NCC(O)COC1C=CC=C2C=1CC(=O)N2>[NH2:9][CH:8]1[CH2:17][CH2:16][C:5]2[C:6](=[CH:10][CH:11]=[CH:12][CH:13]=2)[CH2:7]1 |f:2.3|

Inputs

Step One
Name
Quantity
150 mL
Type
reactant
Smiles
C(C)O
Name
N-(1,2,3,4-tetrahydronaphth-2-yl)-2-hydroxy-3-(2-oxo-2,3-dihydroindol-4-yloxy)propanamine hydrochloride
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl.C1C(CCC2=CC=CC=C12)NCC(COC1=C2CC(NC2=CC=C1)=O)O
Step Two
Name
4-(2,3-epoxypropoxy)-2-oxoindoline
Quantity
20.5 g
Type
reactant
Smiles
O1C(COC2=C3CC(NC3=CC=C2)=O)C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
2-aminotetralin
Type
product
Smiles
NC1CC2=CC=CC=C2CC1
Measurements
Type Value Analysis
AMOUNT: MASS 14.81 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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